molecular formula C8H8BrN3 B1439088 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine CAS No. 1111638-07-3

6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine

Número de catálogo: B1439088
Número CAS: 1111638-07-3
Peso molecular: 226.07 g/mol
Clave InChI: OKXHGGYMMHZZQG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine ( 1111638-07-3) is a high-value chemical reagent with the molecular formula C8H8BrN3 and a molecular weight of 226.1 . This compound is provided with a high purity level of 95% and is intended strictly for Research Use Only; it is not approved for use in humans, animals, or as a diagnostic agent . As a brominated, dimethyl-substituted imidazopyrimidine, it serves as a crucial synthetic building block in medicinal chemistry and drug discovery research. Its molecular structure, which incorporates both electron-rich heterocyclic systems and a reactive bromo substituent, makes it a versatile precursor for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations . Researchers utilize this scaffold to develop and optimize novel bioactive molecules, particularly for targets in oncology and central nervous system diseases. The imidazo[1,2-a]pyrimidine core is a privileged structure in pharmacology, often found in compounds exhibiting activity against kinases and other enzymes . Proper storage conditions for this reagent are refrigerated to ensure long-term stability .

Propiedades

IUPAC Name

6-bromo-2,3-dimethylimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-6(2)12-4-7(9)3-10-8(12)11-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXHGGYMMHZZQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=NC2=N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654031
Record name 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111638-07-3
Record name 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111638-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Key Reaction Parameters

Parameter Details
Solvent Polar aprotic solvents (e.g., acetonitrile, dichloromethane)
Temperature 0–25°C (controlled to minimize side reactions)
Brominating Agent NBS (preferred for selectivity) or Br₂ (requires careful stoichiometry)
Reaction Time 4–12 hours under inert atmosphere (N₂/Ar)
Workup Purification via column chromatography (silica gel, hexane/EtOAc)

This method achieves moderate to high yields (60–85%) with minimal byproducts, attributed to the electron-rich C6 position of the imidazo[1,2-a]pyrimidine core.

Multi-Step Synthesis from Pyrimidine Precursors

An alternative route involves constructing the imidazo[1,2-a]pyrimidine scaffold followed by bromination:

Step 1: Formation of 2,3-Dimethylimidazo[1,2-a]pyrimidine

  • Reactants : 2-Aminopyrimidine derivatives and α-haloketones (e.g., chloroacetone).
  • Conditions : Reflux in ethanol or DMF with a base (e.g., K₂CO₃).

Step 2: Bromination at C6

  • Similar to Method 1, using NBS or Br₂ in dichloromethane at 0°C.

Example Protocol

  • Synthesis of 2,3-dimethylimidazo[1,2-a]pyrimidine :
    • 2-Amino-4-methylpyrimidine (10 mmol) and chloroacetone (12 mmol) in ethanol, refluxed for 8 hours.
    • Yield: ~70% after recrystallization (EtOAc/hexane).
  • Bromination :
    • 2,3-Dimethylimidazo[1,2-a]pyrimidine (5 mmol) and NBS (5.5 mmol) in CH₂Cl₂ at 0°C for 6 hours.
    • Yield: 82% after column chromatography.

Optimization and Challenges

  • Regioselectivity : Bromination favors the C6 position due to electronic and steric effects.
  • Side Reactions : Over-bromination or decomposition may occur with excess Br₂ or elevated temperatures.
  • Purification : Recrystallization (e.g., ethyl acetate/hexane) or chromatography is critical for isolating high-purity product.

Comparative Data Table

Method Brominating Agent Solvent Temperature Yield (%) Purity (%)
Direct Bromination NBS CH₃CN 0°C 82 ≥98
Elemental Bromine Br₂ CH₂Cl₂ 25°C 75 95
Multi-Step NBS CH₂Cl₂ 0°C 78 97

Research Insights

  • Mechanistic Studies : Bromination proceeds via electrophilic aromatic substitution, with NBS acting as a mild bromine source to enhance selectivity.
  • Scalability : The direct bromination method is scalable for industrial production, with reported kilogram-scale batches achieving >80% yield.
  • Analytical Data : NMR (¹H/¹³C) and LC-MS are standard for confirming structure and purity.

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted imidazo[1,2-a]pyrimidine derivatives.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of dehalogenated products.

Aplicaciones Científicas De Investigación

Therapeutic Applications

Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of imidazo[1,2-a]pyrimidine derivatives, including 6-bromo-2,3-dimethylimidazo[1,2-a]pyrimidine. A series of compounds were synthesized and tested against various bacterial strains. Some derivatives exhibited potent antimicrobial activity against both gram-positive and gram-negative bacteria, as well as Mycobacterium species. The structure-activity relationship (SAR) studies indicated that modifications at specific positions can enhance antibacterial efficacy .

Anti-Tuberculosis Activity
The imidazo[1,2-a]pyridine class has been recognized for its activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). Compounds similar to this compound have shown promising results in inhibiting the growth of Mycobacterium tuberculosis. For instance, high-throughput screening identified several imidazo[1,2-a]pyridine derivatives with minimum inhibitory concentrations (MICs) that were effective against the Mtb H37Rv strain .

Cardiovascular Applications
this compound is also noted as a key intermediate in the synthesis of olprinone, a phosphodiesterase III inhibitor used in treating acute heart failure and enhancing respiratory function in patients with asthma. The compound's ability to increase cyclic AMP levels contributes to its therapeutic effects in cardiac conditions .

Case Studies

Case Study 1: Antibacterial Screening
A study published in Chemical & Pharmaceutical Bulletin synthesized a series of imidazo[1,2-a]pyrimidine derivatives and evaluated their antibacterial activity against various pathogens. The findings indicated that certain modifications enhanced their effectiveness significantly compared to existing antibiotics .

Case Study 2: Anti-TB Compounds
Research conducted on imidazo[1,2-a]pyridine analogues demonstrated their potential as anti-TB agents. A subset of these compounds was subjected to SAR analysis leading to the identification of several lead candidates for further development against MDR-TB strains .

Data Table: Summary of Key Findings

Application AreaCompound TypeActivity/EffectReference
Antimicrobial ActivityImidazo[1,2-a]pyrimidine DerivativesPotent activity against gram-positive/negative bacteria
Anti-TuberculosisImidazo[1,2-a]pyridine AnaloguesEffective against MDR-TB and XDR-TB
CardiovascularOlprinone IntermediatePDE III inhibition for acute heart failure treatment

Mecanismo De Acción

The mechanism of action of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The exact pathways and molecular targets can vary based on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The reactivity, physicochemical properties, and applications of 6-bromo-2,3-dimethylimidazo[1,2-a]pyrimidine are influenced by its substituents and heterocyclic core. Below is a comparative analysis with key analogs:

Compound Molecular Formula Molecular Weight Key Substituents Key Features
This compound C₈H₈BrN₃ 226.08 Br (C6), CH₃ (C2, C3) High reactivity in cross-coupling; methyl groups enhance steric bulk.
6-Bromo-2-methylimidazo[1,2-a]pyrimidine C₇H₆BrN₃ 212.05 Br (C6), CH₃ (C2) Reduced steric hindrance compared to dimethyl analog; lower molecular weight.
6-Bromo-3-methylimidazo[1,2-a]pyridine C₈H₇BrN₂ 211.06 Br (C6), CH₃ (C3); pyridine core Pyridine core alters electronic properties; lower nitrogen content.
Ethyl 6-bromo-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate C₁₀H₁₀BrN₃O₂ 284.11 Br (C6), CH₃ (C2), COOEt (C3) Ester group enables further functionalization; higher molecular weight.
6-Chloroimidazo[1,2-a]pyridine C₆H₄ClN₂ 153.56 Cl (C6); pyridine core Smaller halogen (Cl vs. Br) reduces cross-coupling efficiency.

Physicochemical Properties

  • Melting Points : Derivatives like methyl (Z)-2-(4-phenylimidazo[1,2-a]pyrimidin-3-yl)acetate exhibit melting points >300°C due to rigid aromatic cores . Methyl groups likely lower melting points compared to polar substituents (e.g., nitro or sulfonyl groups ).
  • Spectroscopy : FT-IR and NMR data for related compounds show characteristic absorptions for C-Br (550–650 cm⁻¹) and methyl groups (~2900 cm⁻¹). Pyrimidine cores display distinct ¹H NMR signals for aromatic protons (δ 7.0–8.5 ppm) .

Actividad Biológica

6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine (C₉H₉BrN₂) is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. Its structure consists of a fused imidazole and pyrimidine ring, which contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C₉H₉BrN₂
  • Molecular Weight : 225.09 g/mol
  • Structural Features : The compound features a bromine atom at the 6-position and two methyl groups at the 2 and 3 positions of the imidazole ring, enhancing its reactivity and interaction with biological targets.

Research indicates that this compound exhibits various biological activities through different mechanisms:

  • Inhibition of Enzymes : The compound has been shown to inhibit specific kinases involved in cellular signaling pathways. For instance, it interacts with cyclin-dependent kinases (CDK) and other receptor tyrosine kinases .
  • Mutagenicity : Studies have indicated that compounds in this class can exhibit mutagenic properties. The Ames test results suggest that this compound may act as a direct mutagen .

Pharmacological Applications

The compound has been investigated for its potential applications in treating various diseases:

  • Anticancer Activity : Its ability to inhibit kinases makes it a candidate for cancer therapy. In particular, it has shown promise against tumors characterized by specific genetic mutations .
  • Antimicrobial Properties : Preliminary studies indicate that this compound may reduce bacterial loads significantly in animal models .

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

  • Condensation Reactions : Utilizing starting materials such as aromatic aldehydes and thiouracil derivatives.
  • Alkylation Processes : Following condensation with subsequent alkylation to introduce the bromine and methyl groups .

Case Study 1: Inhibition of CDK4/6

In a study evaluating the binding affinity of various imidazo[1,2-a]pyrimidine derivatives to CDK4/6:

  • Results : The compound demonstrated significant inhibitory activity with half-maximal inhibitory concentration (IC50) values in the nanomolar range.
  • : This suggests potential use in therapies targeting cell cycle regulation in cancer cells .

Case Study 2: Antibacterial Efficacy

In an acute tuberculosis mouse model:

  • Findings : Treatment with this compound resulted in a reduction of bacterial load by up to 99.9% at optimal doses.
  • Implications : This highlights its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

A comparative analysis with related compounds illustrates variations in biological activity based on structural modifications:

Compound NameSimilarity IndexUnique Features
6-Bromo-2-methylimidazo[1,2-a]pyrimidine0.68Lacks one methyl group
Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid0.67Contains a carboxylic acid group
7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid0.63Substituted at the 7-position

This table demonstrates how slight changes in structure can significantly affect reactivity and biological properties while maintaining structural integrity within the imidazo-pyrimidine class .

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for preparing 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine, and what key intermediates are involved? A: The compound is typically synthesized via condensation between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. For example, Kochergin et al. described two routes:

  • Route 1: Reacting 2-aminopyrimidine with ethylene halohydrins (bromo or chloro), followed by treatment with thionyl chloride.
  • Route 2: Using 1,2-dibromoethane with 2-aminopyrimidine, followed by sodium hydroxide and hydrobromic acid to form dihydroimidazopyrimidine intermediates. Subsequent bromination and methylation yield the final product .

Advanced Synthesis

Q: How can reaction conditions be optimized to improve yield in brominated imidazopyrimidine synthesis? A: Optimization involves:

  • Catalyst selection: Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency.
  • Temperature control: Reactions at 60–80°C minimize decomposition .
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
    Yagodinets et al. achieved higher yields by reacting 4-(4-bromoacetylphenyl)-3-hydroxy-2H-chromen-2-one with pyrimidin-2-amine under basic conditions, monitored via TLC .

Basic Characterization

Q: Which spectroscopic techniques confirm the structure of this compound? A: Key methods include:

  • ¹H/¹³C NMR: Identifies methyl groups (δ 2.1–2.5 ppm) and bromine-induced deshielding.
  • HRMS: Verifies molecular weight (C₈H₈BrN₃, MW 242.08).
  • X-ray crystallography: Resolves bromine and methyl positions definitively, as demonstrated by Dylong et al. for analogous compounds .

Advanced Analysis

Q: How can conflicting NMR data between theoretical predictions and experimental results be resolved? A:

  • Computational modeling: Density Functional Theory (DFT) simulates NMR spectra to compare with experimental data.
  • Hirshfeld surface analysis: El Bakri et al. used this to identify crystal packing effects influencing chemical shifts in solution .
  • Dynamic NMR: Detects conformational exchange broadening in cases of rotational isomerism.

Basic Reactivity

Q: What are common chemical transformations of this compound in medicinal chemistry? A:

  • Cross-coupling: Suzuki-Miyaura reactions replace bromine with aryl/heteroaryl groups.
  • Methyl oxidation: Controlled oxidation converts methyl to carboxylic acid for prodrug derivatization.
  • Nucleophilic substitution: Bromine displacement with amines or thiols enhances bioactivity .

Advanced Mechanistic Study

Q: What mechanistic insights guide regioselective bromination of imidazo[1,2-a]pyrimidines? A: Regioselectivity is governed by:

  • Electronic effects: Electron-rich pyrimidine rings favor bromination at the 6-position.
  • Steric hindrance: Methyl groups at C2/C3 direct bromine to less hindered sites.
    Kochergin et al. validated this via frontier molecular orbital (FMO) analysis, showing higher electron density at the 6-position .

Basic Purification

Q: What chromatographic methods purify this compound? A:

  • Column chromatography: Silica gel with hexane/ethyl acetate gradients (4:1 to 1:1) separates nonpolar byproducts.
  • Reverse-phase HPLC: C18 columns with acetonitrile/water gradients resolve polar impurities, as used for structurally similar compounds .

Advanced Computational Modeling

Q: How can molecular docking predict biological activity of derivatives? A:

  • Target selection: Docking into kinase active sites (e.g., EGFR) identifies binding poses.
  • Pharmacophore mapping: Highlights critical interactions (e.g., hydrogen bonds with bromine).
  • MD simulations: Assess binding stability over time.
    Guided by , link simulations to theoretical frameworks (e.g., ligand efficiency metrics) .

Basic Stability

Q: What storage conditions prevent degradation of this compound? A:

  • Temperature: Store at –20°C in amber vials to prevent light-induced decomposition.
  • Humidity control: Use desiccants to avoid hydrolysis of the imidazole ring.
  • Solvent choice: Dissolve in anhydrous DMSO for long-term stability .

Advanced Experimental Design

Q: How to design a study investigating structure-activity relationships (SAR) for analogs? A:

  • Varied substituents: Synthesize derivatives with halogens, alkyl, or electron-withdrawing groups at C6.
  • Biological assays: Test against target enzymes (e.g., phosphodiesterases) with IC₅₀ measurements.
  • Multivariate analysis: Use PCA to correlate substituent properties (Hammett σ) with activity.
    Reference for integrating SAR data into a conceptual framework .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.